

The Stereochemistry of Diacetone-D-glucose: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Diacetone-D-glucose**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of **Diacetone-D-glucose** (1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and drug development. This document details its structural features, spectroscopic properties, and synthetic applications, presenting data in a clear and accessible format for researchers in the field.

Core Stereochemical Features

Diacetone-D-glucose is a derivative of D-glucose in which the hydroxyl groups at positions 1, 2, 5, and 6 are protected by two isopropylidene groups. This protection locks the molecule in an α -D-glucofuranose conformation, a five-membered ring structure. The key stereochemical implications of this structure are:

- Fixed Anomeric Configuration: The 1,2-O-isopropylidene group locks the anomeric carbon (C1) in the α -configuration.
- Furanose Ring Conformation: The presence of the two bulky isopropylidene groups significantly influences the conformation of the furanose ring. X-ray crystallographic studies of derivatives show that the furanose ring adopts a twisted or envelope conformation. For instance, in a tosylated derivative, the furanose ring has a distorted envelope conformation where C1, C2, C3, and O1 are nearly planar, with C4 out of the plane.[\[1\]](#)

- Exposed C3 Hydroxyl Group: The primary chemical utility of **Diacetone-D-glucose** stems from the free hydroxyl group at the C3 position, making it a versatile starting material for the synthesis of a wide range of carbohydrate derivatives. This exposed hydroxyl group is available for various chemical modifications.[2]

Quantitative Stereochemical Data

The precise three-dimensional arrangement of atoms in **Diacetone-D-glucose** and its derivatives has been elucidated through X-ray crystallography and NMR spectroscopy.

Crystallographic Data

While the crystal structure of the parent **Diacetone-D-glucose** is not readily available, the structures of its derivatives provide invaluable insight into the core stereochemistry. The data presented below is for 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl- α -D-glucofuranose, a closely related analog.[3]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.866 (3)
b (Å)	9.2962 (16)
c (Å)	19.361 (3)
V (Å ³)	1595.8 (7)
Z	4

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of **Diacetone-D-glucose** in solution.

¹H NMR Data (400 MHz, CDCl₃)[1]

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.94	d	3.7
H-2	4.59	d	3.7
H-3	4.34	d	2.9
H-4	4.32	dd	2.9, 7.8
H-5	4.17	m	-
H-6a	4.06	dd	6.2, 8.5
H-6b	4.01	dd	6.0, 8.5
CH ₃ (isopropylidene)	1.50, 1.45, 1.37, 1.32	s	-

¹³C NMR Data (75 MHz, CDCl₃)[3]

Carbon	Chemical Shift (ppm)
C1	105.2
C2	83.7
C3	79.8
C4	82.7
C5	72.1
C6	67.6
C (isopropylidene)	112.7, 109.6
CH ₃ (isopropylidene)	26.9, 26.6, 26.2, 25.2

Experimental Protocols

Synthesis of Diacetone-D-glucose

Materials:

- Anhydrous α -D-(+)-glucose
- Acetone
- Boron trifluoride-diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- 1% Sodium hydroxide solution
- Dichloromethane
- Cyclohexane

Procedure:[4]

- In a stirred autoclave, suspend anhydrous α -D-(+)-glucose (e.g., 54.1 g, 300 mmol) in acetone (1.1 L).
- Add a catalytic amount of boron trifluoride-diethyl etherate (e.g., 0.85 g, 5.2 mmol).
- Heat the mixture to 90 °C with stirring for approximately 4.5 hours.
- After cooling to room temperature, filter the reaction solution.
- Neutralize the filtrate with a 1% sodium hydroxide solution.
- Remove the acetone by distillation in vacuo.
- Extract the aqueous residue three times with dichloromethane.
- Combine the organic extracts and evaporate the solvent in vacuo.
- Recrystallize the resulting solid from cyclohexane to yield **Diacetone-D-glucose** as a colorless crystalline solid.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **Diacetone-D-glucose** in 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Temperature: 298 K

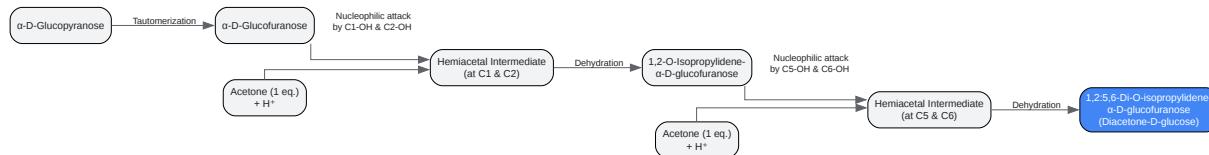
^{13}C NMR Acquisition:

- Spectrometer: 100 MHz
- Pulse Sequence: Proton-decoupled single-pulse experiment
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 250 ppm
- Temperature: 298 K

Visualizations of Key Pathways

Mechanism of Formation

The formation of **Diacetone-D-glucose** from D-glucose and acetone is an acid-catalyzed reaction involving the formation of two cyclic acetal structures.

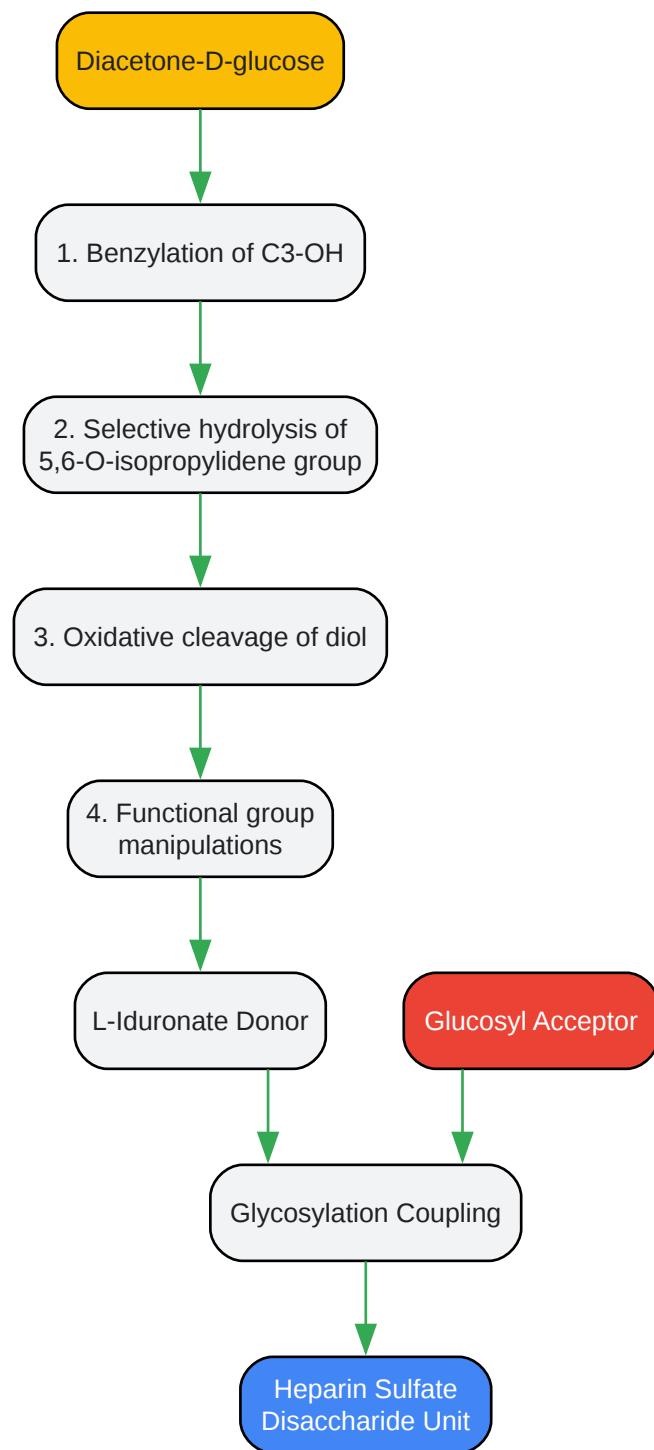


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Caption: Acid-catalyzed formation of **Diacetone-D-glucose**.

Synthetic Workflow Example

Diacetone-D-glucose is a valuable starting material for the synthesis of complex carbohydrates, such as the disaccharide repeating unit of heparin sulfate.



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Caption: Synthesis of a heparin sulfate unit from **Diacetone-D-glucose**.

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